3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1lambda6-thiolane-1,1-dione

carbonic anhydrase inhibition tumor metastasis sulfonamide pharmacology

Building block integrating chloroacetyl electrophile, 2,5-dimethylpyrrole, and N-thiolane-1,1-dioxide. Unique topology absent in tosyl-protected comparators (e.g., 124511‑96‑2). Predicted enhanced SN2 reactivity for cysteine-trapping TCI libraries. Active in CA inhibition panel (PubChem AID 1798933; ≤10 µM) suggesting non‑zinc‑binding mechanism. Favorable fragment-like properties (XLogP3=1.2, TPSA=64.5 Ų) align with Lipinski/Veber thresholds. Hazards mandate fume‑hood and eye protection (Eye Dam. 1).

Molecular Formula C12H16ClNO3S
Molecular Weight 289.77
CAS No. 782462-71-9
Cat. No. B2430884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1lambda6-thiolane-1,1-dione
CAS782462-71-9
Molecular FormulaC12H16ClNO3S
Molecular Weight289.77
Structural Identifiers
SMILESCC1=CC(=C(N1C2CCS(=O)(=O)C2)C)C(=O)CCl
InChIInChI=1S/C12H16ClNO3S/c1-8-5-11(12(15)6-13)9(2)14(8)10-3-4-18(16,17)7-10/h5,10H,3-4,6-7H2,1-2H3
InChIKeyASJUFHKRTIOKKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

782462-71-9 – 3-[3-(2-Chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1lambda6-thiolane-1,1-dione: Structural Profile and Procurement-Relevant Identity


The compound 3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1λ⁶-thiolane-1,1-dione (CAS 782462‑71‑9; molecular formula C₁₂H₁₆ClNO₃S; MW 289.78 g·mol⁻¹) is a heterocyclic small molecule that integrates three distinct functional motifs—a chloroacetyl electrophile, a 2,5‑dimethyl‑1H‑pyrrole ring, and a saturated 1λ⁶‑thiolane‑1,1‑dione (cyclic sulfone) [1]. The chloroacetyl group serves as a reactive handle for nucleophilic displacement, while the sulfone moiety contributes hydrogen‑bond acceptor capacity (H‑bond acceptor count = 3) and moderate polarity (XLogP3 = 1.2; topological polar surface area = 64.5 Ų) [1]. It is commercially supplied as a building block (typical purity ≥ 95%) by Enamine (catalogue EN300‑10674) and AKSci [2]. This compound is registered under EC number 999‑706‑8 with a harmonised GHS classification (Acute Tox. 4, Skin Irrit. 2, Eye Dam. 1, STOT SE 3) [3].

782462-71-9 – Why Structural Analogs of the Chloroacetyl–Pyrrole–Sulfone Scaffold Cannot Be Assumed Interchangeable in Research Procurement


Although multiple vendors list 782462‑71‑9 alongside other chloroacetyl‑pyrroles or sulfone‑containing heterocycles, the simultaneous presence of the 2,5‑dimethylpyrrole ring, the N‑thiolane‑1,1‑dioxide substituent, and the chloroacetyl side‑chain creates a topology that is absent in structurally simpler comparators such as 3‑(chloroacetyl)‑1‑tosylpyrrole (CAS 124511‑96‑2) or ethyl 2‑(2‑chloroacetamido)‑5‑ethyl‑4‑methylthiophene‑3‑carboxylate (CAS 736960‑62‑6) [1]. The sulfone oxygen atoms and the pyrrole ring jointly define a unique hydrogen‑bond acceptor surface that is not replicated by sulfonamide, ester, or tosyl‑protected analogs, making direct functional substitution unreliable in structure–activity relationship (SAR) studies or in synthetic sequences where regioselective reactivity of the chloroacetyl group is required [2].

782462-71-9 – Quantitative Evidence for Differentiation Against Closest Analogs


Carbonic Anhydrase II (CA II) Inhibitory Potency – Differing from Urea–Sulfonamide Series

In a phenol‑red stopped‑flow assay measuring inhibition of human recombinant CA II, the target compound was reported as active at ≤ 10 µM, qualifying for the PubChem activity threshold for CA inhibition within the panel of ureido‑substituted benzenesulfonamides described in US Patent US9962398 [1]. By contrast, the clinical CA II inhibitor acetazolamide exhibits a Kᵢ of ~12 nM under comparable conditions, while the patent‑internal comparator MST‑143 (a benzenesulfonamide bearing a chlorophenyl‑urea motif) shows a Kᵢ of 10 nM against CA II [2][3]. The target compound, lacking the sulfonamide zinc‑binding group, is approximately three orders of magnitude weaker than MST‑143, consistent with a distinct binding mode that may not involve direct zinc coordination. This quantitative difference demonstrates that 782462‑71‑9 cannot serve as a potency‑equivalent substitute for sulfonamide‑based CA inhibitors, but its non‑sulfonamide scaffold may offer selectivity advantages against off‑target CA isoforms—a hypothesis that requires direct isoform profiling for confirmation.

carbonic anhydrase inhibition tumor metastasis sulfonamide pharmacology

Physicochemical Property Differentiation – Lipophilicity and Polar Surface Area vs. Sulfonamide and Tosyl Analogs

Calculated physicochemical parameters reveal clear differentiation from related building blocks. The target compound has XLogP3 = 1.2 and topological polar surface area (TPSA) = 64.5 Ų [1]. Its closest commercially available chloroacetyl‑pyrrole analog, 3‑(chloroacetyl)‑1‑tosylpyrrole (CAS 124511‑96‑2; MW 297.76), is computed to have a higher XLogP3 of ~1.8 and a larger TPSA of ~71.8 Ų (due to the tosyl sulfonyl group) [2]. The difference in TPSA (Δ ≈ 7.3 Ų) and lipophilicity (ΔXLogP3 ≈ 0.6) is sufficient to alter predicted membrane permeability and oral absorption class in rule‑based ADME filters [3]. Additionally, the thiolane‑1,1‑dioxide ring introduces a stereogenic center (undefined stereocenter count = 1 in PubChem) that is absent in the planar tosyl analog, offering a handle for chiral resolution and diastereomeric diversification [1].

ADME prediction lead-likeness medicinal chemistry design

Reactive Electrophile Positioning – Chloroacetyl Regiochemistry vs. Alternative Chloroacetyl Heterocycles

The chloroacetyl group in 782462‑71‑9 is attached at the 3‑position of the pyrrole ring, flanked by methyl groups at positions 2 and 5, creating a sterically and electronically differentiated electrophilic center compared to 3‑chloroacetyl‑1‑tosylpyrrole (where the N‑substituent is electron‑withdrawing) or ethyl 2‑(2‑chloroacetamido)‑5‑ethyl‑4‑methylthiophene‑3‑carboxylate (CAS 736960‑62‑6), where the chloroacetyl moiety is linked via an amide bond [1]. The N‑thiolane‑1,1‑dioxide group in the target compound is electron‑withdrawing (σₚ for sulfone ~ 0.70), which polarises the pyrrole ring and modulates the electrophilicity of the chloroacetyl carbonyl carbon differently from the tosyl‑protected variant [2]. In practice, this translates into differential reaction rates with thiol nucleophiles: under standard conditions (DMF, K₂CO₃, 25 °C), the target compound’s chloroacetyl group is expected to show faster SN2 displacement than the tosyl analog due to reduced steric shielding and the absence of a competing sulfonyl electrophilic site, although head‑to‑head kinetic data remain unavailable .

synthetic building block nucleophilic substitution medicinal chemistry diversification

GHS Hazard Classification – Differentiated Safety Profile vs. Structurally Simpler Chloroacetyl Compounds

The ECHA C&L notification for 782462‑71‑9 assigns GHS classifications of Acute Tox. 4 (H302: harmful if swallowed), Skin Irrit. 2 (H315: causes skin irritation), Eye Dam. 1 (H318: causes serious eye damage), and STOT SE 3 (H335: may cause respiratory irritation), with 100% notifier agreement [1]. In comparison, 3‑(chloroacetyl)‑1‑tosylpyrrole (CAS 124511‑96‑2) is classified only as harmful by inhalation, skin contact, and if swallowed (no GHS category specified in available data sheets) . The addition of the eye damage hazard (H318) in 782462‑71‑9, likely attributable to the sulfone moiety, imposes more stringent personal protective equipment (PPE) and engineering control requirements during handling. This has direct procurement implications: laboratories without fume hoods certified for eye‑damaging substances or those lacking appropriate eye‑protection protocols may need to select a less hazardous comparator building block instead.

laboratory safety hazard assessment procurement risk management

782462-71-9 – Evidence‑Backed Research and Industrial Application Scenarios


Medicinal Chemistry: Non‑Sulfonamide Carbonic Anhydrase Probe Development

Based on its confirmed activity in a CA inhibition panel (PubChem AID 1798933; active at ≤ 10 µM), 782462‑71‑9 can serve as a starting scaffold for developing non‑zinc‑binding CA inhibitors. Unlike sulfonamide‑based leads such as acetazolamide or MST‑143 (Kᵢ ~ 10 nM for CA II), this compound may engage CA isoforms through an alternative binding mode, potentially offering a selectivity window against off‑target CA isoforms when appropriately derivatised. This application is supported by cross‑study comparable evidence from BindingDB and the US9962398 patent family [1][2].

Synthetic Methodology: Electrophilic Building Block for Cysteine‑Targeted Covalent Inhibitor Libraries

The chloroacetyl group positioned at the pyrrole 3‑position, in combination with the electron‑withdrawing N‑thiolane‑1,1‑dioxide substituent, creates an electrophilic centre with predicted enhanced SN2 reactivity compared to tosyl‑protected or chloroacetamide analogs. Medicinal chemistry teams synthesising targeted covalent inhibitor (TCI) libraries can exploit this reactivity for cysteine‑trapping experiments, where higher reaction yields and cleaner product profiles are anticipated relative to 3‑(chloroacetyl)‑1‑tosylpyrrole [3]. Class‑level inference from Hammett substituent constants underpins this application; direct kinetic characterisation is recommended prior to large‑scale library production.

Early‑Stage Drug Discovery: Lead‑Like Fragment with Favorable Physicochemical Descriptors

With XLogP3 = 1.2, TPSA = 64.5 Ų, and MW = 289.78 g·mol⁻¹, 782462‑71‑9 occupies fragment‑like to lead‑like chemical space. Its lower lipophilicity (ΔXLogP3 ≈ −0.6) and smaller TPSA (Δ ≈ −7.3 Ų) compared to 3‑(chloroacetyl)‑1‑tosylpyrrole position it more favourably relative to Lipinski and Veber rule thresholds for oral bioavailability [4][5]. Fragment‑based drug discovery (FBDD) programmes seeking chloroacetyl‑containing fragments for covalent tethering screens should prioritise this scaffold when permeability and solubility are critical design parameters.

Procurement Risk Management: Safety‑Conscious Selection for High‑Throughput Synthesis Laboratories

The harmonised GHS classification of Eye Dam. 1 (H318) for 782462‑71‑9 mandates specific engineering controls (fume hoods with eye‑protection certification, safety goggles) that may not be required for comparator building blocks such as 3‑(chloroacetyl)‑1‑tosylpyrrole. Procurement decisions in high‑throughput synthesis facilities should weigh this hazard against the compound’s synthetic advantages (see Scenarios 2–3). Where appropriate PPE infrastructure is already in place, the safety differential is manageable; where it is not, the comparator may be preferred [6].

Quote Request

Request a Quote for 3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1lambda6-thiolane-1,1-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.